Introduction: Situating Nε-Benzoyl-L-lysine in Modern Research
Introduction: Situating Nε-Benzoyl-L-lysine in Modern Research
An In-Depth Technical Guide to the Physical Properties of Nε-Benzoyl-L-lysine
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Nε-Benzoyl-L-lysine, also known as N6-Benzoyl-L-lysine, is a derivative of the essential amino acid L-lysine. In this molecule, the nucleophilic epsilon-amino group of the lysine side chain is protected by a benzoyl group. This selective modification leaves the α-amino and α-carboxyl groups available for peptide bond formation or other chemical transformations. This structural characteristic makes Nε-Benzoyl-L-lysine a valuable building block in peptide synthesis and a key intermediate in the development of novel pharmaceutical agents.
The physical properties of a compound like Nε-Benzoyl-L-lysine are not merely datasheet entries; they are critical parameters that govern its behavior in experimental and manufacturing settings. Factors such as melting point, solubility, and optical purity directly influence reaction kinetics, purification efficiency, formulation stability, and ultimately, biological activity. This guide provides a comprehensive overview of the known physical properties of Nε-Benzoyl-L-lysine and presents authoritative, field-proven methodologies for their characterization. The emphasis is placed not just on the 'what' but the 'why'—providing the causal logic behind each experimental choice to ensure data integrity and reproducibility.
Core Physicochemical Identifiers
A precise understanding of a molecule begins with its fundamental identifiers and properties. These data form the bedrock for all subsequent experimental design and interpretation. Nε-Benzoyl-L-lysine is identified by the CAS Number 1219-46-1.[][2]
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-6-benzamidohexanoic acid | [] |
| Synonyms | N6-Benzoyl-L-lysine, (S)-2-Amino-6-(benzoylamino)hexanoic acid | [][2] |
| CAS Number | 1219-46-1 | [][2] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [][2] |
| Molecular Weight | 250.29 g/mol | [][2] |
| Appearance | White to beige powder | [][2] |
Thermal Properties: Melting Point Analysis
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed range often indicates the presence of impurities.
Reported Value: The melting point for Nε-Benzoyl-L-lysine is reported to be in the range of 251-256 °C .[][2] This relatively high melting point is characteristic of amino acid derivatives, which can exhibit strong intermolecular forces such as hydrogen bonding and ionic interactions in their crystalline lattice.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the gold-standard method for visually determining the melting point, valued for its simplicity and accuracy.
Causality Statement: The choice of a slow heating rate near the expected melting point is critical. A rapid temperature ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially inflated and broad melting range. A slower rate ensures thermal equilibrium, providing a more accurate determination.
Methodology:
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Sample Preparation: Ensure the Nε-Benzoyl-L-lysine sample is completely dry and homogenous. Grind the crystalline powder to a fine consistency using a mortar and pestle.
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Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.
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Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
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Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point (e.g., to ~230 °C).
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Equilibration and Slow Heating: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute.
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Observation and Recording: Observe the sample closely through the magnifying lens.
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Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) at which the last solid particle melts.
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Reporting: The melting point is reported as the range T₁ - T₂.
Solubility Profile
While specific quantitative solubility data for Nε-Benzoyl-L-lysine is not widely published, its structure provides clues to its expected behavior. As an amino acid derivative with a free α-amino group and a carboxylic acid, it can exist as a zwitterion, suggesting some solubility in polar protic solvents like water, especially at adjusted pH. The presence of the benzoyl group and the hydrocarbon side chain introduces significant hydrophobic character, likely granting solubility in certain organic solvents.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The isothermal shake-flask method is the benchmark for determining thermodynamic solubility, as it ensures that the system reaches true equilibrium.
Causality Statement: This method is designed to measure the saturation concentration of a solute in a solvent at a specific temperature, independent of dissolution rate. By agitating an excess of the solid with the solvent for an extended period (e.g., 24-48 hours), we ensure that the dissolution and precipitation processes have reached equilibrium. The subsequent filtration step is critical to remove all undissolved solid, ensuring that the concentration measured in the supernatant represents the true solubility.
Methodology:
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System Preparation: Add an excess amount of Nε-Benzoyl-L-lysine powder to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at pH 7.4). "Excess" means that solid material should remain visible after the equilibration period.
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Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.
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Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles.
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Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of Nε-Benzoyl-L-lysine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.
Chiral Properties: Optical Rotation
As a derivative of L-lysine, Nε-Benzoyl-L-lysine is a chiral molecule. Its enantiomeric purity is paramount, as different enantiomers of a drug candidate can have vastly different pharmacological and toxicological profiles. Optical rotation is a fundamental property used to characterize a chiral compound and confirm its stereochemical identity.
While a specific rotation value for Nε-Benzoyl-L-lysine is not available in the cited public databases, its measurement is a standard procedure for quality control.
Experimental Protocol: Specific Rotation Measurement
Causality Statement: Specific rotation is an intrinsic property of a chiral molecule. It is defined under standard conditions of concentration, path length, temperature, and wavelength. The choice of solvent is critical as molecular conformation, and thus the observed rotation, can be solvent-dependent. Acetic acid or dilute HCl are common choices for amino acids to ensure complete dissolution and a consistent ionic state.
Methodology:
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Solution Preparation: Accurately weigh a precise amount of Nε-Benzoyl-L-lysine (e.g., 100 mg) and dissolve it in a specific volume of a designated solvent (e.g., 10 mL of 1 M HCl) in a volumetric flask. This creates a solution of known concentration (c), expressed in g/mL.
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Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument by measuring the rotation of a blank (the pure solvent) and setting it to zero.
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Sample Measurement: Rinse and fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared sample solution. Ensure no air bubbles are present in the light path.
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Record Rotation: Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.
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Calculate Specific Rotation: Use the Biot formula to calculate the specific rotation [α]:
[α]DT = α / (c × l)
Where:
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T is the temperature in °C (e.g., 20°C).
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D indicates the sodium D-line wavelength.
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α is the observed rotation.
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c is the concentration in g/mL.
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l is the path length in dm.
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The calculated value is then compared to a reference standard to confirm the enantiomeric identity.
References
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PubChem. (n.d.). DL-lysine, N2-benzoyl-. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Adebajo, M. O., & Akala, E. O. (2014). Preparation and characterization of poly(ethylene glycol)-block-poly[epsilon-(benzyloxycarbonyl)-L-lysine] thin films for biomedical applications. Polymer Bulletin, 71, 1691–1709. Retrieved from [Link]
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Zhang, D., et al. (n.d.). New Chemosynthetic Route to Linear ε-Poly-Lysine. The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). epsilon-(Benzyloxycarbonyl)-L-lysine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2009). Efficient N epsilon-lauroyl-L-lysine production by recombinant epsilon-lysine acylase from Streptomyces mobaraensis. Retrieved January 27, 2026, from [Link]
